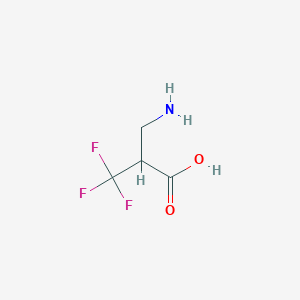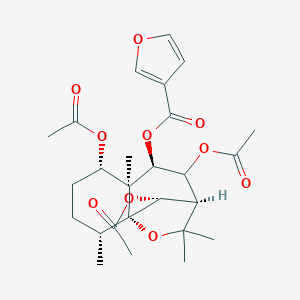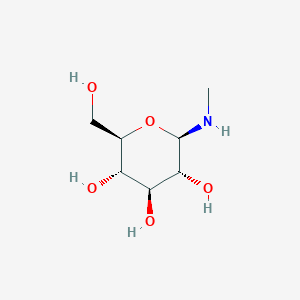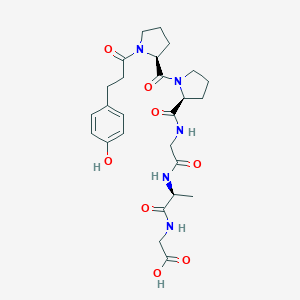
8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid (also known as Kdo) is a sugar derivative that is found in the outer membrane of Gram-negative bacteria. It is a unique component of lipopolysaccharides (LPS), which are essential for bacterial survival and virulence. Kdo has been the subject of extensive scientific research due to its role in bacterial pathogenesis and its potential as a therapeutic target.
Mechanism of Action
Kdo acts as a ligand for Toll-like receptor 4 (TLR4), which is a key component of the innate immune system. Binding of Kdo to TLR4 induces the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. This response is critical for the clearance of bacterial infections, but can also contribute to the development of sepsis and other inflammatory diseases.
Biochemical and Physiological Effects:
Kdo has a number of biochemical and physiological effects, including the activation of the immune system, the induction of inflammation, and the modulation of cellular signaling pathways. Kdo can also interact with other molecules in the bacterial cell wall, contributing to its structural integrity and stability.
Advantages and Limitations for Lab Experiments
Kdo has several advantages for use in laboratory experiments, including its availability and relative ease of synthesis. However, Kdo can also be difficult to work with due to its chemical properties and potential toxicity. Careful handling and appropriate safety measures are necessary when working with Kdo in the laboratory.
Future Directions
There are many potential future directions for research on Kdo, including the development of new synthetic methods, the identification of novel therapeutic targets, and the exploration of Kdo's role in bacterial physiology and pathogenesis. Further research is needed to fully understand the complex interactions between Kdo, LPS, and the host immune system, and to develop effective strategies for the treatment and prevention of bacterial infections.
Synthesis Methods
Kdo can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create Kdo from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of Kdo from precursor molecules. Both methods have been used successfully to produce Kdo in the laboratory.
Scientific Research Applications
Kdo has been studied extensively in the context of bacterial pathogenesis. It is an essential component of LPS, which is a major virulence factor in Gram-negative bacteria. LPS plays a critical role in the interaction between bacteria and their host, including the activation of the immune response and the induction of inflammation. Kdo has also been studied as a potential therapeutic target for the treatment of bacterial infections.
Properties
| 118573-59-4 | |
Molecular Formula |
C13H25NO10 |
Molecular Weight |
355.34 g/mol |
IUPAC Name |
(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |
InChI |
InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
UBEKUVHIWMWBDR-BMHOHNRESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |
SMILES |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
| 118573-59-4 | |
synonyms |
8-AADOA 8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid 8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)





![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)



![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

